molecular formula C22H22ClN5O4 B14972053 N-(4-chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B14972053
M. Wt: 455.9 g/mol
InChI Key: QNPDYVJACZUKDA-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused with a pyrimidine ring, along with various substituents including a chlorophenyl group, a methyl group, and a trimethoxyphenyl group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

The synthesis of N-(4-CHLOROPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the triazolopyrimidine core .

In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

N-(4-CHLOROPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of topoisomerases, which are essential for DNA replication and transcription . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

N-(4-CHLOROPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-(4-CHLOROPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H22ClN5O4

Molecular Weight

455.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H22ClN5O4/c1-12-19(21(29)27-14-7-5-13(23)6-8-14)20(28-22(26-12)24-11-25-28)15-9-17(31-3)18(32-4)10-16(15)30-2/h5-11,20H,1-4H3,(H,27,29)(H,24,25,26)

InChI Key

QNPDYVJACZUKDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3OC)OC)OC)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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